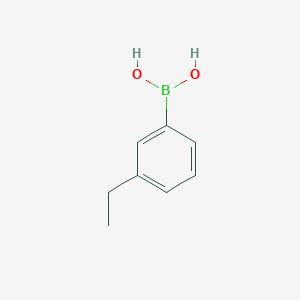

3-Ethylphenylboronic acid

Overview

Description

It has the molecular formula C8H11BO2 and a molecular weight of 149.88 g/mol . This compound is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane . It is known for its stability, reactivity, and solubility, making it useful in various synthetic reactions .

Mechanism of Action

Target of Action

3-Ethylphenylboronic acid is primarily used in the field of organic synthesis, particularly in Suzuki coupling reactions . It forms reversible covalent complexes with various biological targets such as amino acids, sugars, and hydroxamic acids .

Mode of Action

The mode of action of this compound is primarily through its ability to form covalent bonds with its targets. This is achieved through a process known as boronate esterification, which involves the reaction of phenylboronic acid with ethyl alcohol in the presence of a catalyst .

Biochemical Pathways

This compound is involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction that forms carbon-carbon bonds . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of this compound may be influenced by its stability in aqueous environments.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For example, the boronate esterification reaction requires the presence of a catalyst and is sensitive to temperature . Additionally, the stability of this compound in aqueous environments can influence its efficacy .

Preparation Methods

3-Ethylphenylboronic acid can be synthesized by several methods, including:

Boronate Esterification: This involves the reaction of phenylboronic acid with ethyl alcohol in the presence of a catalyst such as palladium on carbon.

Boronic Acid Transesterification: This method involves the reaction of phenylboronic acid with ethyl acetate in the presence of a base such as sodium hydroxide.

Boronic Acid Hydrolysis: This involves the reaction of phenylboronic acid with water in the presence of a catalyst such as sulfuric acid.

Chemical Reactions Analysis

3-Ethylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boron atom in this compound can be oxidized to form boronic esters or boronic acids.

Reduction: The compound can be reduced to form boranes.

Substitution: The boron atom can react with electrophiles such as alkyl halides and epoxides.

Suzuki Coupling Reactions: This is a widely used reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and solvents like ethanol and methanol . Major products formed from these reactions include boronic esters, boranes, and various substituted phenyl compounds .

Scientific Research Applications

3-Ethylphenylboronic acid has numerous applications in various fields:

Pharmaceuticals: It is used as a building block in the synthesis of various drugs, such as pioglitazone, which is used to treat type 2 diabetes.

Agrochemicals: The compound is used as a starting material for the synthesis of herbicides, insecticides, and fungicides.

Materials Science: This compound is used as a precursor for the synthesis of boron-containing polymers, which have applications in electronic materials, catalysis, and sensing.

Sensing Applications: Boronic acids, including this compound, are used in the development of sensors for detecting diols and other analytes.

Comparison with Similar Compounds

3-Ethylphenylboronic acid can be compared with other similar boronic acids, such as:

Phenylboronic Acid: Similar in structure but lacks the ethyl group, making it less reactive in certain reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group, which can influence its reactivity and solubility.

4-Chlorophenylboronic Acid: Contains a chlorine atom, which can affect its reactivity and applications.

The uniqueness of this compound lies in its ethyl group, which can enhance its reactivity and make it suitable for specific synthetic applications .

Biological Activity

3-Ethylphenylboronic acid (C8H11BO2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and sensor applications, supported by relevant data tables and case studies.

This compound is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property underlies many of their biological activities. The compound's structure includes a phenyl group substituted with an ethyl group and a boronic acid functional group, contributing to its chemical reactivity and biological interactions.

Anticancer Activity

Mechanism of Action

Research indicates that this compound exhibits significant anticancer properties through its ability to inhibit proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle arrest in cancer cells. For instance, studies have shown that similar boronic acids can induce apoptosis in various cancer cell lines by disrupting proteasome function .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that this compound effectively inhibits the proliferation of U266 myeloma cells, showing an IC50 value comparable to established proteasome inhibitors like bortezomib . The compound was found to halt cell cycle progression at the G2/M phase, leading to increased cell death.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 8.21 | Proteasome inhibition |

| Bortezomib | 7.05 | Proteasome inhibition |

Antibacterial Activity

Inhibition of β-lactamases

this compound has been identified as a potent inhibitor of class C β-lactamases, enzymes that confer antibiotic resistance in bacteria. Its mechanism involves reversible covalent binding to serine residues in the active site of these enzymes, effectively restoring the efficacy of β-lactam antibiotics against resistant strains .

Case Study: Efficacy Against Resistant Strains

In laboratory settings, this compound demonstrated remarkable inhibitory constants (Ki) against resistant bacterial strains, with values as low as 0.004 µM for certain derivatives . This highlights its potential as an adjuvant in antibiotic therapy.

| Inhibitor | Ki (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.004 | Class C β-lactamases |

| Compound A | 0.008 | Class C β-lactamases |

Sensor Applications

Boronic acids, including this compound, are utilized in sensor technologies for glucose detection due to their ability to form complexes with diols. This property is particularly useful in developing glucose-responsive materials for drug delivery systems.

Case Study: Glucose-Sensitive Gels

Recent advancements have shown that incorporating this compound into polymeric gels can create glucose-sensitive systems that swell or shrink in response to glucose concentrations. These gels have potential applications in self-regulated drug delivery systems .

Properties

IUPAC Name |

(3-ethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMVRUCDZGFJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586043 | |

| Record name | (3-Ethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90555-65-0 | |

| Record name | (3-Ethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90555-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.